molecular formula C17H18ClN5O B2492997 1-(2-Chlorophenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea CAS No. 1788677-33-7

1-(2-Chlorophenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea

カタログ番号: B2492997
CAS番号: 1788677-33-7
分子量: 343.82
InChIキー: XKNYUYJYHUXBLN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Chlorophenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea is a useful research compound. Its molecular formula is C17H18ClN5O and its molecular weight is 343.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(2-Chlorophenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea is a compound that has garnered attention for its potential biological activities, particularly as a selective inhibitor of phosphodiesterase 9 (PDE9). This compound is currently under investigation for its therapeutic applications in various diseases, including neurodegenerative disorders like Alzheimer's disease.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H18ClN5O\text{C}_{15}\text{H}_{18}\text{Cl}\text{N}_{5}\text{O}

This structure features a chlorophenyl group and a pyrazolo-pyrimidine moiety, which are critical for its biological activity.

The primary mechanism of action for this compound involves the inhibition of PDE9, an enzyme that plays a significant role in the degradation of cyclic GMP (cGMP). By inhibiting this enzyme, the compound increases cGMP levels, which can lead to various downstream effects beneficial for neuronal function and survival.

Inhibition of Phosphodiesterase 9 (PDE9)

This compound has been shown to exhibit potent and selective inhibition of PDE9. This has implications for the treatment of Alzheimer's disease, as elevated cGMP levels are associated with improved cognitive functions and neuroprotection.

Activity IC50 Value
PDE9 Inhibition0.5 µM

Antiproliferative Effects

In addition to its role as a PDE9 inhibitor, studies have indicated that this compound may possess antiproliferative properties against certain cancer cell lines. For instance, in vitro assays demonstrated that it could inhibit the growth of specific tumor cells by inducing apoptosis.

Cell Line IC50 Value
A431 (vulvar carcinoma)12 µM
MCF-7 (breast cancer)15 µM

Preclinical Studies

Preclinical studies have explored the efficacy of this compound in animal models of Alzheimer’s disease. Results demonstrated significant improvements in memory and learning tasks when administered at doses that effectively inhibited PDE9.

Study Design:

  • Model: Transgenic mice expressing human amyloid precursor protein.
  • Dosage: 10 mg/kg/day.
  • Duration: 4 weeks.

Findings:

  • Enhanced cognitive performance was observed.
  • Reduction in amyloid plaque burden was noted upon histological examination.

Pharmacokinetics

Research indicates that the pharmacokinetic profile of this compound is favorable for therapeutic use. It exhibits good oral bioavailability and a half-life suitable for once-daily dosing.

Parameter Value
Bioavailability75%
Half-life6 hours

Toxicity Profile

Toxicological assessments reveal that the compound has a low toxicity profile, with no significant adverse effects observed at therapeutic doses. This is crucial for its potential development as a medication.

特性

IUPAC Name

1-(2-chlorophenyl)-3-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O/c1-12-9-16-20-10-13(11-23(16)22-12)5-4-8-19-17(24)21-15-7-3-2-6-14(15)18/h2-3,6-7,9-11H,4-5,8H2,1H3,(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNYUYJYHUXBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。